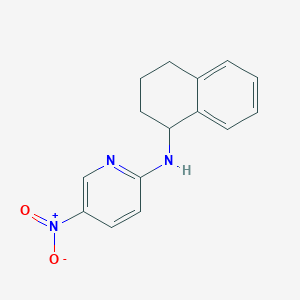
6,7-dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone is a chemical compound that belongs to the class of isoquinolinones. It is a synthetic compound that has shown potential in scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone involves its binding to the dopamine D2 receptor. This results in the modulation of dopamine signaling, which is involved in the regulation of mood, motivation, and reward. The compound has also been found to have an inhibitory effect on the reuptake of dopamine, which further enhances its activity.
Biochemical and Physiological Effects:
6,7-dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with increased motivation and reward-seeking behavior. The compound has also been found to have an antidepressant effect, possibly due to its ability to modulate dopamine signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,7-dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying dopamine signaling. However, one limitation is that it has not been extensively studied in vivo, and its effects on other neurotransmitter systems are not well understood.
Orientations Futures
There are several future directions for the study of 6,7-dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone. One area of interest is the development of drugs based on this compound for the treatment of mental health disorders such as depression and addiction. Another area of research is the study of its effects on other neurotransmitter systems, which could provide insights into its potential therapeutic uses. Additionally, further studies are needed to understand its safety profile and potential side effects.
Méthodes De Synthèse
The synthesis of 6,7-dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone involves the reaction of 4-methoxybenzaldehyde, nitroethane, and ammonium acetate in ethanol. The resulting product is then reduced with sodium borohydride to obtain the final product. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
6,7-dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone has shown potential in scientific research applications, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This makes it a promising compound for the development of drugs for the treatment of mental health disorders such as depression and addiction.
Propriétés
IUPAC Name |
6,7-dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-27-19-11-9-16(10-12-19)24-20-15-22(29-3)21(28-2)13-17(20)14-23(26)25(24)18-7-5-4-6-8-18/h4-13,15,24H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSXQUSMTBAGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2C4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5822132 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5109261.png)
![1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5109266.png)
![dimethyl 5-(3-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5109273.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5109279.png)
![(4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5109284.png)
![N,N-dibenzyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5109306.png)
![2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid](/img/structure/B5109321.png)



![2-[(2-fluorophenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5109354.png)
![2-cyanoethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109356.png)
